N1-Butyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine

Beschreibung

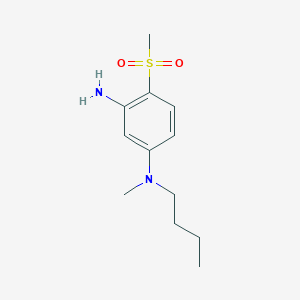

N1-Butyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine (CAS: 1219976-26-7) is a benzenediamine derivative with a molecular formula of C₁₂H₂₀N₂O₂S and a molecular weight of 256.36 g/mol . Its structure features a substituted benzene ring with a methylsulfonyl group at the 4-position, a butyl group at the N1 position, and a methyl group also at N1 (see Figure 1). This compound is stored under dry conditions at 2–8°C, indicating sensitivity to moisture and thermal instability .

Eigenschaften

IUPAC Name |

1-N-butyl-1-N-methyl-4-methylsulfonylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2S/c1-4-5-8-14(2)10-6-7-12(11(13)9-10)17(3,15)16/h6-7,9H,4-5,8,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPUNDGHLUOYUOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C1=CC(=C(C=C1)S(=O)(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-Butyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine typically involves the reaction of 4-(methylsulfonyl)-1,3-benzenediamine with butyl bromide and methyl iodide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reactions .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production .

Analyse Chemischer Reaktionen

Types of Reactions

N1-Butyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

N1-Butyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N1-Butyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine involves its interaction with specific molecular targets. The sulfonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Key Structural Analogues

The most relevant structural analogue is N1-Methyl-4-(methylsulfonyl)-N1-((tetrahydro-2H-pyran-4-yl)methyl)-1,3-benzenediamine (CAS: 1219957-13-7), which shares the methylsulfonyl and methyl groups at N1 but replaces the butyl group with a tetrahydropyranylmethyl substituent . Additional analogues include polymers listed in the Pharos Project report (e.g., trifluoromethyl-containing isobenzofurandione polymers), though these differ significantly in backbone structure and functional groups .

Comparative Data Table

Analysis of Differences and Implications

Substituent Effects: The butyl group in the target compound confers higher hydrophobicity compared to the tetrahydropyranylmethyl group in the analogue, which introduces oxygen-based polarity. This difference likely influences solubility and bioavailability.

Physicochemical Properties :

- The analogue’s predicted pKa of 0.89 suggests stronger acidity than typical benzenediamines, possibly due to electron-withdrawing effects of the methylsulfonyl group . Data gaps for the target compound (e.g., boiling point, pKa) limit direct comparisons.

This discrepancy underscores the need for further toxicological studies on the butyl-methyl derivative .

Biologische Aktivität

N1-Butyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine is an organic compound with potential biological activity that has garnered interest in various scientific fields. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of sulfones, characterized by the presence of a butyl group and a methylsulfonyl moiety attached to a benzene ring. Its molecular formula is , and it has a CAS Number of 1219976-26-7. The compound's structure is illustrated as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The sulfonyl group can form hydrogen bonds with proteins and nucleic acids, potentially influencing their structure and function. This interaction may modulate enzymatic activities and receptor functions, leading to various biological effects.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in cells.

- Cytotoxic Effects : Investigations into the cytotoxicity of this compound have shown that it may induce cell death in certain cancer cell lines, making it a candidate for further exploration in cancer therapy.

- DNA Interaction : The compound has been studied for its potential to interact with DNA. Similar compounds have demonstrated the ability to induce DNA damage, which can lead to apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Case Study: Cytotoxic Effects on Cancer Cells

In a study examining the cytotoxic effects of this compound on human cancer cell lines, researchers found that at higher concentrations (above 50 µM), the compound significantly reduced cell viability. The mechanism was hypothesized to involve oxidative stress and subsequent apoptosis. This finding suggests potential applications in targeted cancer therapies.

Case Study: Antioxidant Properties

Another study investigated the antioxidant capacity of this compound using various assays (DPPH and ABTS). Results indicated that this compound effectively scavenged free radicals, highlighting its potential role in protective cellular mechanisms against oxidative damage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.